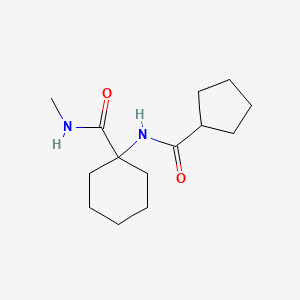
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1987 by Dr. Kenneth Jacobson and his team at the National Institutes of Health (NIH) in the United States. Since then, DPCPX has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits the downstream signaling pathways that are involved in these physiological processes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in different tissues and organs. In the heart, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide reduces ischemic injury and improves cardiac function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in myocardial infarction. In the brain, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has neuroprotective effects and improves cognitive function by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in neurodegeneration. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide inhibits tumor growth and metastasis by inhibiting the adenosine A1 receptor-mediated signaling pathways that are involved in angiogenesis and tumor cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its high selectivity and potency for the adenosine A1 receptor, which allows for specific inhibition of this receptor without affecting other receptors. However, the limitations of using N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, including:
1. Development of novel N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide analogs with improved solubility and stability for better efficacy and reproducibility.
2. Investigation of the potential therapeutic applications of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in other diseases, such as diabetes, obesity, and inflammation.
3. Elucidation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide in the brain.
4. Exploration of the potential synergistic effects of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide with other drugs or therapies in the treatment of cancer.
In conclusion, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide is a selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of the adenosine A1 receptor-mediated signaling pathways that are involved in various physiological processes. While N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has advantages for lab experiments, it also has limitations that need to be addressed. There are several future directions for research on N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide, which may lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethyl-1-phenyl-1,2-dihydropyrazole-3,5-dicarboxylic acid ethyl ester. This compound is then reacted with methyl isobutyl ketone and ammonium acetate to form N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to reduce ischemic injury and improve cardiac function. In neurological disorders, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cancer, N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-10(2)15-13(9-19(5)18-15)16(20)17-14-7-6-11(3)8-12(14)4/h6-10H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFMOCLCDBAVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methyl-3-propan-2-ylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)

![1-(4-Chlorophenoxy)-3-[furan-2-ylmethyl(methyl)amino]propan-2-ol](/img/structure/B7514123.png)
![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)




